molecular formula C5H4F2N2O2 B1351568 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 925199-97-9

1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1351568
CAS No.: 925199-97-9
M. Wt: 162.09 g/mol
InChI Key: QDABFWOLGXWIIX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural features and versatile applications. The presence of the difluoromethyl group imparts distinct physicochemical properties, making it a valuable entity in medicinal chemistry, agrochemicals, and material science.

Biochemical Analysis

Biochemical Properties

1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial respiratory chain. This compound acts as an intermediate in the synthesis of several fungicides, which inhibit SDH by binding to its active site . The interaction between this compound and SDH disrupts the enzyme’s function, leading to the inhibition of fungal growth. Additionally, this compound can interact with other proteins and enzymes, potentially affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. In fungal cells, the inhibition of succinate dehydrogenase by this compound leads to a disruption in the mitochondrial respiratory chain, resulting in reduced ATP production and cell death . In mammalian cells, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is still under investigation. It is hypothesized that this compound may influence these processes by interacting with key enzymes and proteins involved in cellular regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s difluoromethyl group and carboxylic acid group allow it to form hydrogen bonds and other interactions with the active sites of enzymes like succinate dehydrogenase This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors in its effectiveness. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation can occur over time, particularly in the presence of light or heat . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with prolonged exposure to the compound leading to sustained inhibition of succinate dehydrogenase and other enzymes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its benefits. These findings highlight the importance of dosage optimization in the application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes like succinate dehydrogenase . The compound’s metabolism involves phase I and phase II reactions, including oxidation, reduction, and conjugation with glucuronic acid or sulfate . These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s difluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and accumulate in specific cellular compartments. This distribution pattern influences the compound’s localization and activity, affecting its overall impact on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . The compound’s targeting signals and post-translational modifications direct it to specific organelles, ensuring its proper localization and function. This subcellular distribution is crucial for the compound’s effectiveness in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of pyrazole with difluorocarbene precursors under controlled conditions. For instance, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been achieved using various difluoromethylation reagents .

Industrial Production Methods: Industrial production methods often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid has a broad spectrum of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique physicochemical properties. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and biological activity .

Properties

IUPAC Name

2-(difluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2/c6-5(7)9-3(4(10)11)1-2-8-9/h1-2,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDABFWOLGXWIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390042
Record name 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925199-97-9
Record name 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
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